molecular formula C17H25NO2 B2638897 1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol CAS No. 63477-92-9

1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol

Cat. No.: B2638897
CAS No.: 63477-92-9
M. Wt: 275.392
InChI Key: PANQQHGRCGEZCM-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol is a polycyclic alkaloid derivative characterized by an octahydro-isoquinolin core substituted with a 4-methoxybenzyl group and a hydroxyl group at the 4a-position. Its molecular formula is C₁₇H₂₃NO₂ (molar mass: 273.37 g/mol). The compound’s structure combines the rigidity of the isoquinoline scaffold with the electron-donating methoxybenzyl moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-14-7-5-13(6-8-14)12-16-15-4-2-3-9-17(15,19)10-11-18-16/h5-8,15-16,18-19H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANQQHGRCGEZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3CCCCC3(CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Friedel-Crafts acylation followed by reduction and subsequent functional group transformations. For instance, the synthesis might begin with the acylation of a benzene derivative, followed by reduction to form the corresponding alkane. Further steps may include nitration and reduction to introduce the isoquinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The use of protective groups, such as boronic esters, can also facilitate the selective functionalization of the molecule .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which 1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

Octahydro-isoquinolin vs. Azetidine and Pyrazole Derivatives
  • 1-(4-Methoxy-benzyl)-4-oxo-azetidine-2-carbaldehyde (C₁₂H₁₃NO₃, 219.24 g/mol): This compound features a four-membered azetidine ring instead of the octahydro-isoquinolin core. The azetidine’s strained ring system and the presence of an aldehyde group (CHO) at position 2 distinguish its reactivity and stability.
  • 1-Benzyl-4-nitro-1H-pyrazole (C₁₀H₉N₃O₂, 203.20 g/mol): The pyrazole core lacks the fused bicyclic structure of octahydro-isoquinolin. The nitro group at position 4 introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-methoxybenzyl group in the target compound. This difference likely impacts redox behavior and metabolic stability .

Functional Group and Substituent Analysis

Methoxybenzyl Group
  • The 4-methoxybenzyl substituent is shared with O-(4-Bromo-2-methoxybenzyl) hydroxylamine (C₈H₁₀BrNO₂, 232.08 g/mol). However, the bromine atom at the ortho position in the latter compound increases steric hindrance and alters electronic properties, as evidenced by distinct NMR shifts (e.g., δ 7.53 ppm for aromatic protons in DMSO-d₆) compared to the unsubstituted methoxybenzyl group .
Hydroxyl vs. Nitro/Oxo Groups
Molecular Weight and Solubility
Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Predicted logP*
1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol C₁₇H₂₃NO₂ 273.37 Hydroxyl, Methoxybenzyl ~2.1
1-(4-Methoxy-benzyl)-4-oxo-azetidine-2-carbaldehyde C₁₂H₁₃NO₃ 219.24 Oxo, Aldehyde, Methoxybenzyl ~1.8
1-Benzyl-4-nitro-1H-pyrazole C₁₀H₉N₃O₂ 203.20 Nitro, Pyrazole ~2.5

*logP estimated using fragment-based methods.

Biological Activity

1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol is a complex organic compound belonging to the isoquinoline class, characterized by its unique structural features, including a methoxybenzyl group and an octahydro-isoquinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines. The cytotoxic effects were assessed using MTT assays, revealing that this compound has a dose-dependent effect on cell viability, with IC50 values indicating significant potency against specific cancer types.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)25Inhibition of proliferation

The biological activity of this compound is believed to be mediated through various biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to cell death.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells may contribute to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various isoquinoline derivatives, this compound was shown to possess comparable activity to established antibiotics against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a scaffold for developing new antimicrobial agents.

Study 2: Anticancer Activity in Vivo

A recent in vivo study evaluated the anticancer effects of this compound using mouse models implanted with human tumor cells. Results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced mitotic figures in treated tumors, further supporting its therapeutic potential.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest favorable ADME characteristics, although further toxicological assessments are required to evaluate safety profiles for potential clinical applications.

Structural Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications to the methoxybenzyl group or the isoquinoline core may enhance potency or selectivity against specific targets. SAR studies are ongoing to optimize these properties for drug development.

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